Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 16238-45-2
VCID: VC21053876
InChI: InChI=1S/C12H12N2O3S/c1-17-11(16)9-7-10(15)14-12(18-9)13-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14,15)
SMILES: COC(=O)C1CC(=O)NC(=NC2=CC=CC=C2)S1
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol

Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate

CAS No.: 16238-45-2

Cat. No.: VC21053876

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate - 16238-45-2

Specification

CAS No. 16238-45-2
Molecular Formula C12H12N2O3S
Molecular Weight 264.3 g/mol
IUPAC Name methyl 4-oxo-2-phenylimino-1,3-thiazinane-6-carboxylate
Standard InChI InChI=1S/C12H12N2O3S/c1-17-11(16)9-7-10(15)14-12(18-9)13-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14,15)
Standard InChI Key WYNCLYBFXRUCBO-UHFFFAOYSA-N
Isomeric SMILES COC(=O)C1CC(=O)N=C(S1)NC2=CC=CC=C2
SMILES COC(=O)C1CC(=O)NC(=NC2=CC=CC=C2)S1
Canonical SMILES COC(=O)C1CC(=O)N=C(S1)NC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator